N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide

Description

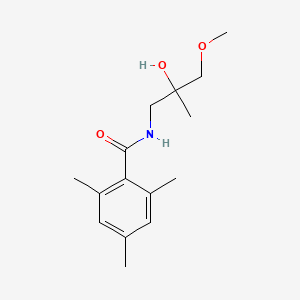

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide is a benzamide derivative featuring a 2,4,6-trimethyl-substituted aromatic ring and a branched alkyl chain containing hydroxyl and methoxy groups.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(4,18)9-19-5/h6-7,18H,8-9H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOCXYFRIXSGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)(COC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and similar benzamide derivatives:

Key Observations :

- Aromatic Ring : The target’s 2,4,6-trimethyl substitution contrasts with the electron-withdrawing nitro groups in and electron-donating methoxy groups in . This affects electronic properties, solubility, and reactivity.

- Alkyl Chain : The hydroxyl and methoxy groups in the target compound provide hydrogen-bonding capacity, similar to ’s N,O-bidentate ligand. However, the branched methyl group in the target may enhance steric hindrance compared to linear chains in analogues like .

Physicochemical Properties

- Melting Points : ’s iodo-methoxy analogue melts at 97–99°C, suggesting moderate crystallinity. The target compound’s hydroxyl group may lower the melting point due to increased hydrogen bonding .

- Solubility : The trimethylbenzamide core (target) is more hydrophobic than ’s trimethoxybenzamide, which has higher polarity. Conversely, ’s trinitro derivative exhibits poor solubility in organic solvents due to nitro groups .

- Spectroscopy :

Q & A

What are the optimal synthetic routes for N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide, and what reaction conditions maximize yield?

Answer:

Synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Use coupling agents (e.g., HATU, DCC) under inert conditions. Steric hindrance from the 2,4,6-trimethylbenzamide group requires elevated temperatures (60–80°C) and polar aprotic solvents like DMF or THF to enhance reactivity .

- Hydroxy/methoxy functionalization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers before introducing methoxy substituents via nucleophilic substitution. Deprotection with tetrabutylammonium fluoride (TBAF) ensures high regioselectivity .

- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column resolves sterically hindered byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.